3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol
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Overview
Description
Tylophoridicine A is a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, which belongs to the Asclepiadaceae family . This compound has garnered significant interest due to its various biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tylophoridicine A involves several steps, including the formation of the indolizidine ring system and the subsequent fusion with a phenanthrene ring . The synthetic route typically starts with the preparation of the indolizidine intermediate, followed by cyclization and functional group modifications to yield tylophoridicine A .
Industrial Production Methods: Industrial production of tylophoridicine A is primarily achieved through biotechnological methods. One common approach involves the use of Agrobacterium rhizogenes to induce hairy root cultures in Tylophora indica . These cultures are then grown in liquid suspension to maximize biomass and alkaloid production . The extraction of tylophoridicine A is typically performed using maceration techniques .
Chemical Reactions Analysis
Types of Reactions: Tylophoridicine A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of tylophoridicine A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions include various derivatives of tylophoridicine A with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Tylophoridicine A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of phenanthroindolizidine alkaloids . In biology and medicine, tylophoridicine A is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . Additionally, it has shown promise as an antibacterial and anti-inflammatory agent .
Mechanism of Action
The mechanism of action of tylophoridicine A involves the inhibition of protein biosynthesis and the downregulation of cyclin D1, a protein essential for cell cycle progression . This leads to the suppression of cancer cell proliferation and the induction of apoptosis . Tylophoridicine A also targets various molecular pathways, including the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tylophoridicine A include tylophorine, tylophorinine, and tylophrinidine . These compounds share a similar phenanthroindolizidine structure and exhibit comparable biological activities .
Uniqueness: Tylophoridicine A is unique due to its specific molecular modifications, which enhance its biological activity and selectivity . Compared to other phenanthroindolizidine alkaloids, tylophoridicine A has shown higher potency in inhibiting cancer cell proliferation and inducing apoptosis .
Properties
IUPAC Name |
3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFIDYCYVJWPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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